molecular formula C17H22N4O2S B6753511 N-[1-[(2-methylphenyl)methylsulfonyl]piperidin-4-yl]pyridazin-3-amine

N-[1-[(2-methylphenyl)methylsulfonyl]piperidin-4-yl]pyridazin-3-amine

Cat. No.: B6753511
M. Wt: 346.4 g/mol
InChI Key: YFWWNZILTSBUQB-UHFFFAOYSA-N
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Description

N-[1-[(2-methylphenyl)methylsulfonyl]piperidin-4-yl]pyridazin-3-amine is a complex organic compound featuring a piperidine ring, a pyridazine ring, and a sulfonyl group attached to a methylphenyl moiety

Properties

IUPAC Name

N-[1-[(2-methylphenyl)methylsulfonyl]piperidin-4-yl]pyridazin-3-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H22N4O2S/c1-14-5-2-3-6-15(14)13-24(22,23)21-11-8-16(9-12-21)19-17-7-4-10-18-20-17/h2-7,10,16H,8-9,11-13H2,1H3,(H,19,20)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YFWWNZILTSBUQB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1CS(=O)(=O)N2CCC(CC2)NC3=NN=CC=C3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H22N4O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

346.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[1-[(2-methylphenyl)methylsulfonyl]piperidin-4-yl]pyridazin-3-amine typically involves multiple steps:

    Formation of the Piperidine Ring: The piperidine ring can be synthesized through the hydrogenation of pyridine derivatives or via cyclization reactions involving appropriate precursors.

    Attachment of the Methylphenyl Group: The 2-methylphenyl group is introduced through a Friedel-Crafts alkylation reaction using 2-methylbenzyl chloride and an appropriate catalyst such as aluminum chloride.

    Sulfonylation: The sulfonyl group is added via a sulfonylation reaction, typically using sulfonyl chlorides in the presence of a base like pyridine.

    Formation of the Pyridazine Ring: The pyridazine ring is synthesized through the condensation of hydrazine with a diketone or through cyclization reactions involving appropriate precursors.

    Final Coupling: The final step involves coupling the piperidine and pyridazine moieties, often using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles to reduce waste and improve efficiency.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methylphenyl moiety, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can occur at the pyridazine ring, potentially converting it to a dihydropyridazine derivative.

    Substitution: The compound can undergo nucleophilic substitution reactions, especially at the sulfonyl group, where nucleophiles can replace the sulfonyl chloride.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophiles like amines, thiols, or alcohols can be used in the presence of bases like triethylamine or pyridine.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Dihydropyridazine derivatives.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a ligand in receptor studies.

    Medicine: Explored for its potential therapeutic effects, particularly in the treatment of neurological disorders.

Mechanism of Action

The exact mechanism of action of N-[1-[(2-methylphenyl)methylsulfonyl]piperidin-4-yl]pyridazin-3-amine depends on its specific application. In medicinal chemistry, it may act by binding to specific receptors or enzymes, modulating their activity. The sulfonyl group can enhance the compound’s ability to interact with biological targets through hydrogen bonding and electrostatic interactions.

Comparison with Similar Compounds

Similar Compounds

  • N-[1-[(2-chlorophenyl)methylsulfonyl]piperidin-4-yl]pyridazin-3-amine
  • N-[1-[(2-fluorophenyl)methylsulfonyl]piperidin-4-yl]pyridazin-3-amine
  • N-[1-[(2-bromophenyl)methylsulfonyl]piperidin-4-yl]pyridazin-3-amine

Uniqueness

N-[1-[(2-methylphenyl)methylsulfonyl]piperidin-4-yl]pyridazin-3-amine is unique due to the presence of the 2-methylphenyl group, which can influence its chemical reactivity and biological activity. This methyl group can affect the compound’s lipophilicity, potentially enhancing its ability to cross biological membranes and interact with specific targets.

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